Ethyl 5-oxooxolane-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-oxooxolane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQGWRVDIFBMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308154, DTXSID70862556 | |
| Record name | Ethyl 5-oxooxolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_29080 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-51-8 | |
| Record name | 4-Carbethoxybutyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC202561 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Ethyl 5-oxooxolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-oxooxolane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-CARBETHOXYBUTYROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ8FFC3BNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways for Ethyl 5 Oxooxolane 2 Carboxylate
Classical and Established Synthetic Protocols
Traditional methods for synthesizing Ethyl 5-oxooxolane-2-carboxylate often rely on readily available starting materials and well-established reaction types, such as esterification and lactonization.
Esterification and Lactonization Reactions from Precursor Compounds
A common precursor for the synthesis of the core structure of this compound is glutamic acid. The synthesis of the parent carboxylic acid, 5-oxotetrahydrofuran-2-carboxylic acid, can be achieved from L-glutamic acid. This process involves the diazotization of the amino group in L-glutamic acid with sodium nitrite (B80452) in an acidic medium, typically at low temperatures. The resulting unstable diazonium salt readily undergoes an intramolecular cyclization, a form of lactonization, to yield (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid. chemicalbook.com
Once the carboxylic acid is formed, the final step is a standard esterification reaction. The carboxylic acid is reacted with ethanol (B145695) in the presence of an acid catalyst to produce this compound.
Acid-Catalyzed Approaches in the Preparation of this compound
Acid catalysis is a cornerstone in the synthesis of this compound, primarily in the esterification of 5-oxotetrahydrofuran-2-carboxylic acid. This reaction follows the general mechanism of Fischer esterification, where a carboxylic acid is treated with an alcohol in the presence of a strong acid catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed.
Another classical approach that leads to a related cyclic β-keto ester is the Dieckmann condensation. rsc.orgucla.edu This intramolecular reaction of a diester, such as diethyl adipate, in the presence of a strong base affords a five-membered ring. chegg.comgoogle.com While this yields ethyl 2-oxocyclopentanecarboxylate, it demonstrates a classical ring-forming strategy relevant to the synthesis of cyclic esters. lookchem.comchegg.com
Advanced and Stereoselective Synthetic Strategies
The demand for enantiomerically pure compounds has driven the development of advanced synthetic methods that allow for the control of stereochemistry.
Asymmetric Synthesis Approaches to Chiral Derivatives
A highly effective method for the asymmetric synthesis of chiral derivatives of this compound is the enantioselective hydrogenation of dialkyl 2-oxoglutarates. rsc.org Specifically, the hydrogenation of diethyl 2-oxoglutarate over a cinchona alkaloid-modified platinum catalyst provides a direct route to enantiomerically enriched ethyl (R)-5-oxotetrahydrofuran-2-carboxylate. rsc.org This method stands out for its high enantioselectivity.
Other approaches to chiral γ-butyrolactones include the use of chiral auxiliaries and organocatalysis. researchgate.netrsc.org For instance, the asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones has been shown to produce enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids, which are structurally related to the target molecule. thieme-connect.comresearchgate.net
Enantioselective and Diastereoselective Control in this compound Synthesis
Achieving a high degree of enantioselective and diastereoselective control is crucial for the synthesis of specific stereoisomers of this compound. The enantioselective hydrogenation of diethyl 2-oxoglutarate is a prime example of such control. The choice of the cinchona alkaloid modifier, solvent, and reaction conditions significantly influences the enantiomeric excess (ee) of the final product. rsc.org
The stereoselective synthesis of substituted γ-butyrolactones is a broad field with various strategies. rsc.orgacs.org These can involve substrate-controlled reactions, where the stereochemistry of the starting material dictates the outcome, or reagent-controlled reactions, where a chiral reagent or catalyst induces stereoselectivity. researchgate.net For example, nickel-catalyzed enantioselective reductive coupling of acrylates with ketones has been developed for the synthesis of γ-butyrolactones bearing γ-quaternary stereocenters. nih.gov
Catalytic Transformations in this compound Formation
Catalysis plays a pivotal role in both classical and advanced synthetic routes to this compound.
In the context of classical synthesis, acid catalysts are essential for the esterification step. For more advanced applications, heterogeneous asymmetric catalysis, as seen in the enantioselective hydrogenation using a cinchona-modified Pt/Al2O3 catalyst, is highly effective. rsc.org This catalytic system allows for high enantioselectivity and the potential for catalyst recycling.
The broader field of γ-butyrolactone synthesis showcases a variety of catalytic transformations. For instance, the catalytic hydrogenation of 2-furanone using palladium on carbon is a method for producing the parent γ-butyrolactone ring. rsc.org Furthermore, the gas-phase dehydrogenation of 1,4-butanediol (B3395766) using a CuO-Cr2O3/SiO2 catalyst is another catalytic route to γ-butyrolactone. google.com These examples highlight the versatility of catalytic methods in constructing the core lactone structure.
Data Tables
Table 1: Enantioselective Hydrogenation of Diethyl 2-oxoglutarate rsc.org
| Catalyst | Modifier | Solvent | Pressure (bar) | Yield (%) | Enantiomeric Excess (ee, %) |
| 5% Pt/Al2O3 | Dihydroquinine | Toluene | 20 | 80 | 94 |
| 5% Pt/Al2O3 | Dihydroquinidine | Toluene | 20 | - | 92 |
| 5% Pt/Al2O3 | Dihydroquinine | Acetic Acid | 20 | - | 85 |
Note: Data is based on the enantioselective hydrogenation to form ethyl (R)-5-oxotetrahydrofuran-2-carboxylate followed by cyclization.
Homogeneous and Heterogeneous Catalysis in Reaction Development
The synthesis of γ-butyrolactones, the structural core of this compound, can be effectively achieved through catalytic hydrogenation of precursors like maleic or succinic anhydride (B1165640). Both homogeneous and heterogeneous catalysis play crucial roles in these transformations.
Homogeneous Catalysis: While specific examples for the direct synthesis of this compound using homogeneous catalysts are not extensively documented in publicly available research, the principles can be applied. For instance, the hydrogenation of maleic anhydride to succinic anhydride, a precursor, can be achieved with homogeneous catalysts. A potential subsequent esterification with ethanol, followed by lactonization, could yield the target molecule.
Heterogeneous Catalysis: Heterogeneous catalysts are more commonly employed for the synthesis of γ-butyrolactone and its derivatives due to their ease of separation and recycling. rsc.org A prominent method involves the vapor-phase hydrogenation of maleic or succinic anhydride over a metallic catalyst. google.com For instance, passing a vaporized mixture of succinic anhydride, water, and hydrogen over a catalyst capable of hydrogenolyzing a carboxylic group can produce γ-butyrolactone in high yields. google.com The presence of water in this process has been shown to extend catalyst life by preventing the formation of coke and tar. google.com
A study on the esterification of succinic anhydride with p-cresol (B1678582) utilized cation-exchanged montmorillonite (B579905) clays (B1170129) (Mn+-mont) as heterogeneous catalysts. core.ac.uk Among the tested catalysts, Al³⁺-mont and H⁺-mont demonstrated high activity. core.ac.uk This suggests that similar solid acid catalysts could be effective for the esterification of succinic anhydride with ethanol, a key step towards forming this compound. The activity of these clay catalysts is often related to the charge-to-radius ratio of the exchanged cation. core.ac.uk Another approach involves the catalytic hydrogenation of 2-furanone, which can be derived from biomass, using a palladium supported on humin-derived activated carbon (Pd/HAC) catalyst to produce γ-butyrolactone. rsc.org
| Catalyst Type | Precursor | Key Findings |
| Metallic Catalyst | Maleic/Succinic Anhydride | Vapor-phase hydrogenation in the presence of water can yield over 90% γ-butyrolactone and extend catalyst life. google.com |
| Cation-Exchanged Montmorillonite Clay (Al³⁺-mont, H⁺-mont) | Succinic Anhydride | Effective for the esterification of succinic anhydride, a precursor to the target molecule. core.ac.uk |
| Palladium on Humin-Derived Activated Carbon (Pd/HAC) | 2-Furanone | Efficient and recyclable catalyst for the hydrogenation of 2-furanone to γ-butyrolactone. rsc.org |
Organocatalytic Methods for Enhanced Efficiency
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral γ-butyrolactones, offering high enantioselectivity and avoiding the use of metal catalysts. rsc.orgnih.govrsc.org These methods often provide a modular approach to constructing complex butyrolactone structures. rsc.orgrsc.org
A general and efficient one-pot method for the synthesis of 4-(hydroxyalkyl)-γ-butyrolactones involves the organocatalytic cross-aldol reaction of methyl 4-oxobutyrate with various aldehydes, followed by reduction. acs.org Proline was identified as an effective catalyst for this transformation, leading to high diastereoselectivity and enantioselectivity. acs.org Another strategy involves the organocatalytic asymmetric 1,4-addition of β-keto carbonyl compounds to nitroalkenes, followed by a one-pot deprotection-cyclization step. rsc.org This approach has been successfully used to synthesize optically active γ-butyrolactone autoregulators. rsc.org
| Organocatalyst | Reaction Type | Key Features |
| L-Proline | Cross-aldol reaction | One-pot synthesis of 4-(hydroxyalkyl)-γ-butyrolactones with high diastereo- and enantioselectivity. acs.org |
| Chiral Cinchona alkaloid–thiourea | 1,4-addition | Asymmetric synthesis of 2,3-trans-disubstituted butyrolactones in high yields and enantioselectivities. rsc.org |
Green Chemistry Principles and Sustainable Synthetic Routes
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.
Solvent-Free and Aqueous Medium Synthesis
Developing synthetic routes that eliminate or replace hazardous organic solvents is a key goal of green chemistry.
Solvent-Free Synthesis: The esterification of succinic anhydride, a potential precursor, can be performed under solvent-free conditions. One method involves using alkali salt bases such as sodium acetate, potassium acetate, sodium carbonate, or potassium carbonate as catalysts. stackexchange.com This approach is both cost-effective and environmentally friendly.
Aqueous Medium Synthesis: While the synthesis of γ-butyrolactones has traditionally been conducted in organic solvents, recent research has explored the use of aqueous media. For instance, the synthesis of γ-butyrolactones from allylic alcohols has been achieved in aqueous solutions through a photoredox-catalyzed radical hydrocarboxylation using the CO₂ radical anion. nih.gov Furthermore, the production of γ-butyrolactone from maleic or succinic anhydride can tolerate significant amounts of water in the feed, which can even be beneficial for the catalyst's longevity. google.com A surfactant-free, horseradish peroxidase-mediated enzymatic polymerization of a biorenewable butyrolactone monomer has also been successfully carried out in water. acs.org
| Green Approach | Reaction/Precursor | Advantages |
| Solvent-Free | Esterification of succinic anhydride | Eliminates the need for organic solvents, cost-effective. stackexchange.com |
| Aqueous Medium | Synthesis from allylic alcohols | Utilizes water as a green solvent, proceeds via a photoredox-catalyzed radical pathway. nih.gov |
| Aqueous Medium | Hydrogenation of maleic/succinic anhydride | Water can improve catalyst stability and longevity. google.com |
| Aqueous Medium | Enzymatic polymerization of a butyrolactone monomer | Surfactant-free, environmentally friendly conditions. acs.org |
Biocatalytic Synthesis and Enzymatic Approaches
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit high enantio- and regioselectivity. unimi.it
The biosynthesis of γ-butyrolactone autoregulators in Streptomyces species involves a key enzymatic step catalyzed by AfsA, which transfers a β-ketoacyl group to dihydroxyacetone phosphate. nih.gov This biological pathway highlights the potential for using whole-cell or isolated enzyme systems for producing γ-butyrolactone structures. Lipases, a class of enzymes, are widely used in the synthesis of enantiomerically pure intermediates for pharmaceuticals. unimi.it For example, immobilized Candida antarctica lipase (B570770) B (Novozym 435) has been used for the enantioselective hydrolysis of a diester to produce a key chiral monoester intermediate. nih.gov Lipases have also been employed in the synthesis of furan (B31954) oligoesters through polytransesterification in organic solvents. researchgate.net While a direct lipase-catalyzed synthesis of this compound has not been explicitly reported, the existing literature on lipase-catalyzed esterification and lactonization suggests its feasibility.
| Biocatalyst | Reaction Type | Substrate/Precursor | Key Findings |
| AfsA enzyme (Streptomyces) | β-ketoacyl transfer | β-ketoacyl-ACP and DHAP | Key step in the natural biosynthesis of γ-butyrolactone autoregulators. nih.gov |
| Candida antarctica lipase B (Novozym 435) | Enantioselective hydrolysis | Prochiral diester | Production of an enantiomerically pure monoester intermediate. nih.gov |
| Lipases | Polytransesterification | Dimethyl furan-2,5-dicarboxylate (B1257723) and diols | Synthesis of bio-based furan oligoesters. researchgate.net |
Chemical Reactivity and Mechanistic Studies of Ethyl 5 Oxooxolane 2 Carboxylate
Ring-Opening and Ring-Closing Transformations
The five-membered lactone ring of ethyl 5-oxooxolane-2-carboxylate is a key determinant of its chemical behavior. Its formation and cleavage are fundamental transformations.
Ring-Closing Transformations (Lactonization):
The synthesis of the γ-butyrolactone core of this compound is typically achieved through intramolecular cyclization of a corresponding γ-hydroxy carboxylic acid or its ester derivative. tutorchase.comwikipedia.org This process, known as lactonization, is an intramolecular esterification. The reaction is often catalyzed by acid and driven by the formation of a thermodynamically stable five-membered ring. tutorchase.compearson.com For instance, a suitable precursor like ethyl 4-hydroxy-5-oxopentanoate would undergo cyclization to form the target lactone.
Ring-Opening Transformations:
The lactone ring can be opened under various conditions.
Hydrolysis: As will be detailed in section 3.2, both acidic and basic hydrolysis can lead to the opening of the lactone ring to afford the corresponding γ-hydroxy carboxylic acid (or its carboxylate salt). wikipedia.orgwikipedia.orgnih.gov
Polymerization: Under specific conditions, such as high pressure and in the presence of an acid catalyst, γ-butyrolactones can undergo ring-opening polymerization to form polyesters, specifically poly(γ-butyrolactone). researchgate.net This demonstrates the susceptibility of the ester linkage within the ring to cleavage.
Reaction with Nucleophiles: Strong nucleophiles can attack the carbonyl carbon of the lactone, leading to ring opening. For example, reaction with amines can yield γ-hydroxy amides.
Table 1: Examples of Ring-Opening and Ring-Closing Reactions
| Reaction Type | Reactant(s) | Product(s) | Conditions |
| Ring-Closing (Lactonization) | γ-hydroxy carboxylic acid | γ-lactone, Water | Heat, Acid catalyst tutorchase.com |
| Ring-Opening (Hydrolysis) | γ-lactone, Water | γ-hydroxy carboxylic acid | Acid or Base catalyst wikipedia.org |
| Ring-Opening (Polymerization) | γ-butyrolactone | Poly(γ-butyrolactone) | High pressure, Acid catalyst researchgate.net |
Hydrolysis, Transesterification, and Saponification Mechanisms
The presence of two ester functionalities, the ethyl ester and the cyclic lactone, makes this compound susceptible to hydrolysis, transesterification, and saponification.
Hydrolysis:
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid and an excess of water, both the ethyl ester and the lactone can be hydrolyzed. pearson.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the expulsion of ethanol (B145695) from the ester and the formation of a γ-hydroxy dicarboxylic acid from the lactone ring opening. acs.org These reactions are reversible. pearson.com
Base-Promoted Hydrolysis (Saponification): This reaction is typically carried out using a strong base like sodium hydroxide (B78521) and is effectively irreversible. pearson.commasterorganicchemistry.com The hydroxide ion directly attacks the carbonyl carbon of both the ethyl ester and the lactone. organicchemistrytutor.comchemistrylearner.com This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide and the alkoxide from the ring-opened lactone, respectively. masterorganicchemistry.comorganicchemistrytutor.comchemistrylearner.com The resulting carboxylic acids are deprotonated by the base to form the corresponding carboxylate salts. masterorganicchemistry.com An acidic workup is required to obtain the neutral carboxylic acid products. organicchemistrytutor.com The saponification of a lactone results in a single molecule containing both a carboxylate and a hydroxyl group. organicchemistrytutor.com
Transesterification:
Transesterification involves the exchange of the alkoxy group of an ester with another alcohol. In the case of this compound, the ethyl group can be exchanged by heating the compound in an excess of another alcohol (e.g., methanol) with an acid or base catalyst. Studies on the related γ-butyrolactone (GBL) have shown that under acidic conditions, it can react with alcohols like ethanol or methanol (B129727) to form the corresponding ethyl or methyl esters of γ-hydroxybutyric acid (GHB). nih.govojp.gov This reaction proceeds via ring-opening of the lactone.
Nucleophilic Acyl Substitution and Addition Reactions
The carbonyl groups of the ester, lactone, and ketone in this compound are all potential sites for nucleophilic attack.
Nucleophilic Acyl Substitution:
Reaction with Amines (Amidation): While the direct reaction of a carboxylic acid with an amine can be difficult due to acid-base chemistry, esters and lactones can react with amines to form amides, especially at elevated temperatures. libretexts.orgmnstate.edustackexchange.com The reaction of this compound with an amine would be expected to yield the corresponding amide at the C2 position and/or the ring-opened γ-hydroxy amide. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate amide bond formation from the corresponding carboxylic acid. libretexts.org
Nucleophilic Addition:
The ketone carbonyl at position 5 is susceptible to nucleophilic addition reactions.
Reaction with Grignard Reagents: Grignard reagents are potent nucleophiles that can react with both the ester and ketone functionalities. mnstate.eduyoutube.com Reaction at the ketone would lead to a tertiary alcohol after acidic workup. Reaction with the ester group is also possible, typically leading to the formation of a tertiary alcohol through double addition of the Grignard reagent. youtube.com The lactone can also be attacked, leading to a ring-opened diol. The selectivity of the Grignard reagent towards the ketone versus the ester/lactone would depend on the reaction conditions and the steric and electronic properties of the specific Grignard reagent used.
Table 2: Nucleophilic Reactions of this compound
| Reaction Type | Nucleophile | Site of Attack | Product Type |
| Nucleophilic Acyl Substitution | Amine (R-NH₂) | Ester/Lactone Carbonyl | Amide/Hydroxy-amide |
| Nucleophilic Addition | Grignard Reagent (R-MgX) | Ketone Carbonyl | Tertiary Alcohol youtube.com |
| Nucleophilic Acyl Substitution | Grignard Reagent (R-MgX) | Ester/Lactone Carbonyl | Tertiary Alcohol/Diol youtube.com |
Electrophilic Transformations and Cycloaddition Reactions of the Lactone Ring
Reactions involving electrophilic attack directly on the saturated lactone ring are uncommon. However, transformations can be initiated at adjacent positions.
Electrophilic Transformations:
While the lactone ring itself is not electron-rich, it is possible to generate an enolate at the α-carbon (C4) to the ketone by treatment with a suitable base. This enolate can then react with various electrophiles. Furthermore, studies on α-benzylidene-γ-butyrolactone have shown that electrophilic substitution reactions, such as nitration, can occur on the phenyl ring, indicating that the lactone can be part of a larger conjugated system that undergoes electrophilic attack. acs.orgacs.org
Cycloaddition Reactions:
Cycloaddition reactions involving the lactone ring are not common unless it is part of an unsaturated system. However, derivatives of this compound can participate in such reactions. For instance, α-methylene-γ-butyrolactones are known to undergo 1,3-dipolar cycloaddition reactions with nitrile oxides to yield spiro-isoxazolines. publish.csiro.au These reactions can proceed with high regioselectivity and diastereoselectivity. publish.csiro.au Other cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, are generally associated with unsaturated systems and would require modification of the parent molecule to introduce sites of unsaturation. youtube.comyoutube.comyoutube.com
Rearrangement Reactions and Their Mechanistic Elucidation
Rearrangement reactions can provide pathways to structurally diverse molecules. For this compound, certain rearrangements can be envisaged, often involving the ketone functionality.
One potential rearrangement is the Favorskii rearrangement , which is characteristic of α-halo ketones. msu.edu If this compound is first halogenated at the C4 position (alpha to the ketone), treatment with a base could induce a Favorskii rearrangement. The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then cleaved by the nucleophilic base. The direction of ring opening would be influenced by the stability of the resulting carbanion intermediate.
Another possibility involves base-catalyzed rearrangements. The formation of an enolate at C4 could potentially lead to other skeletal rearrangements under specific conditions, although such reactions are not widely documented for this specific compound.
Stereochemical Aspects of Chemical Transformations
This compound possesses a stereocenter at the C2 position, where the ethyl carboxylate group is attached. This introduces the possibility of stereoisomerism and influences the stereochemical outcome of its reactions.
The presence of this chiral center can direct the approach of incoming reagents. For instance, in the cycloaddition reactions of γ-substituted α-methylene-γ-butyrolactones, the existing stereocenter at the γ-position (equivalent to the C2 position in the parent name) can lead to high diastereoselectivity in the formation of the new stereocenters in the product. publish.csiro.au Similarly, nucleophilic attack on the ketone at C5 or other reactions on the lactone ring could proceed with a degree of diastereoselectivity, influenced by the stereochemistry at C2. The synthesis of enantiomerically pure forms of this compound is crucial for applications where specific stereoisomers are required, such as in the synthesis of chiral natural products.
Applications of Ethyl 5 Oxooxolane 2 Carboxylate in Complex Organic Synthesis
Versatile Synthetic Intermediate for Organic Transformationsresearchgate.net
The reactivity of Ethyl 5-oxooxolane-2-carboxylate, stemming from its multiple functional groups, makes it a valuable and versatile intermediate in organic synthesis. researchgate.net The ester can be hydrolyzed or transesterified, the ketone can undergo nucleophilic attack, and the carbon atom adjacent to both the ester and the lactone oxygen is activated, making it susceptible to a range of reactions. This multifunctionality allows for its strategic use in building complex molecular architectures. The compound's ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds is central to its utility. researchgate.net
Precursor to Structurally Diverse Heterocyclic Systems
This compound serves as a foundational building block for synthesizing a variety of heterocyclic compounds, which are core structures in many pharmaceutical agents. researchgate.net Its framework can be chemically manipulated through cyclization and condensation reactions to yield these important molecular systems. researchgate.net
One significant application is in the synthesis of pyridazinone derivatives. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a key transformation. In this process, the hydrazine initially reacts with the ketone and ester moieties of the lactone ring. This is followed by a cyclization-dehydration sequence, which results in the formation of a dihydropyridazinone ring system. These structures are of considerable interest in medicinal chemistry due to their association with a range of biological activities.
Role in the Elaboration of Complex Organic Molecules
The utility of this compound extends to its role as an intermediate in the assembly of more elaborate organic structures. The compound's functional groups act as handles for introducing further complexity. For instance, the activated methylene (B1212753) group adjacent to the ester can be involved in various carbon-carbon bond-forming reactions, such as alkylations and condensations.
Furthermore, the lactone ring itself can be opened under nucleophilic conditions, providing a linear chain with multiple functional groups that can be further modified. This strategy allows chemists to move from a cyclic precursor to a complex acyclic system, which can then be used in the synthesis of larger molecules. The compound can undergo condensation reactions with amines and other nucleophiles, which is a common strategy for building molecular complexity. researchgate.net
Contribution to the Synthesis of Biologically Active Compoundsresearchgate.net
The structural motifs accessible from this compound are frequently found in biologically active molecules, making it a valuable starting material in medicinal and agrochemical research.
Building Block for Pharmaceutical Intermediates and Drug Candidatesresearchgate.net
Research has indicated that derivatives of this compound show potential as therapeutic agents. Specifically, some derivatives have been investigated for their anti-inflammatory properties. researchgate.net By using the core structure of this compound, chemists can synthesize libraries of related compounds and screen them for biological activity, potentially leading to the discovery of new drug candidates. The ability to use this compound to create cyclic structures is particularly important, as these are essential scaffolds in many pharmaceutical compounds. researchgate.net
Examples of Synthesized Heterocyclic Scaffolds
| Precursor | Reagent | Resulting Heterocycle | Potential Application |
|---|
Synthetic Utility in Agrochemical Development, Including Pesticidesresearchgate.net
While direct, large-scale application in current commercial agrochemicals is not widely documented in readily available literature, the heterocyclic systems derived from this compound are of interest in agrochemical research. The development of novel pesticides often relies on the synthesis and testing of new heterocyclic scaffolds. The pyridazinone core, for example, is a known pharmacophore in some herbicides. The synthetic accessibility of such structures from commercially available starting materials like this compound makes it a relevant compound for exploratory programs in agrochemical development.
Application in the Construction of Natural Products and Analogues
The γ-butyrolactone moiety is a structural feature present in a wide variety of natural products that exhibit diverse and significant biological activities. These include compounds with antibiotic, anti-inflammatory, and antitumor properties. This compound, as a substituted γ-butyrolactone, represents a strategic starting material for the synthesis of these natural products or their structurally simplified analogues.
One class of natural products featuring this core structure is the butenolides (unsaturated γ-lactones). Synthetic strategies may involve introducing a double bond into the lactone ring of this compound through various olefination or elimination reactions. The existing ester functionality at the C-2 position provides a handle for introducing different side chains, allowing for the synthesis of a library of natural product analogues to probe structure-activity relationships. Although specific total syntheses of complex natural products starting directly from this compound are not extensively detailed in common literature, its potential as a chiral pool starting material or a key building block remains an area of interest for synthetic chemists.
Synthesis of Functional Organic Materials and Specialty Chemicals
The unique chemical architecture of this compound, characterized by a γ-butyrolactone ring substituted with an ethyl carboxylate group, provides multiple reaction sites for chemical modification. This versatility allows for its use as a foundational element in the construction of more complex molecules with tailored properties, suitable for applications in materials science and as high-value specialty chemicals.
Research into the applications of this compound and its derivatives has highlighted its potential in several key areas:
Polymer Chemistry: The compound serves as a monomer or an additive in the synthesis of functional polymers. For instance, derivatives of γ-butyrolactone are utilized in the development of polymer electrolytes for lithium-ion batteries. The incorporation of such structures can enhance the ionic conductivity and thermal stability of the polymer matrix, which are critical performance factors for energy storage applications. While specific data on the direct use of this compound in widely commercialized polymers is not extensively documented in publicly available literature, its structural motifs are of significant interest in the design of next-generation polymers with enhanced biodegradability and functionality.
Specialty Chemicals Synthesis: The reactivity of the lactone and ester groups allows for a variety of chemical transformations, leading to the synthesis of a range of specialty chemicals. These include, but are not limited to, agrochemicals, and fine chemicals used as intermediates in more complex syntheses. The ability to introduce different functional groups through reactions such as alkylation, hydrolysis, and amidation of the ester, or ring-opening of the lactone, makes it a versatile platform for generating a library of novel compounds.
For example, research on structurally related ethyl 2-oxotetrahydrofuran-3-carboxylates has demonstrated their utility in synthesizing complex heterocyclic systems through Michael additions and subsequent cyclization reactions. researchgate.net These synthesized molecules, which include spirocyclic compounds and fused ring systems, are often investigated for their potential biological activities, but also represent novel scaffolds for the development of new materials.
Corrosion Inhibitors: While direct studies on this compound as a primary corrosion inhibitor are not prevalent, the broader class of organic esters and heterocyclic compounds are extensively studied for this purpose. For instance, compounds like ethyl 2-oxo-2H-chromene-3-carboxylate have shown significant efficiency in preventing the corrosion of metals in acidic environments. orientjchem.org The mechanism of inhibition often involves the adsorption of the organic molecule onto the metal surface, forming a protective layer. The presence of heteroatoms (oxygen in the case of our title compound) and pi-electrons in related structures can facilitate this adsorption. The potential for this compound and its derivatives to act as corrosion inhibitors is an area ripe for further investigation, given the established effectiveness of similar functional groups in this application.
Below are tables summarizing research findings on related compounds, illustrating the potential synthetic pathways and applications that could be analogous for this compound.
Table 1: Synthesis of Heterocyclic Derivatives from Related γ-Butyrolactones
| Starting Material | Reagents | Product | Potential Application Area | Reference |
| Ethyl 5-alkoxymethyl-2-oxotetrahydrofuran-3-carboxylates | 3-Methyl-3-buten-2-one, followed by hydrolysis and decarboxylation | 5-Alkoxymethyl-3-(2-methyl-3-oxobutyl)tetrahydrofuran-2-ones | Intermediate for complex heterocycles | researchgate.net |
| 5-Substituted ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylates | Alkyl halides, Hydrazine hydrate, Isothiocyanates | 1,2,4-Triazole-3-thiol derivatives | Biologically active molecules, Ligands | researchgate.net |
Table 2: Performance of a Related Ester as a Corrosion Inhibitor
| Inhibitor | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Metal | Corrosive Medium | Reference |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | 5 x 10⁻⁴ | 318 | 90.5 | Aluminum | 1 M HCl | orientjchem.org |
These examples underscore the synthetic utility of the γ-butyrolactone ester scaffold. The diverse reactivity of this compound paves the way for the creation of a wide range of functional organic materials and specialty chemicals, positioning it as a compound of considerable interest for further research and development in materials science and chemical manufacturing.
Research in Polymer Science and Materials Chemistry Involving Ethyl 5 Oxooxolane 2 Carboxylate
Incorporation of Ethyl 5-oxooxolane-2-carboxylate Derivatives into Polymeric Structures
The incorporation of derivatives from this compound into polymeric structures is a key area of research, primarily centered on the synthesis and polymerization of spiro orthoesters (SOEs). SOEs are bicyclic compounds that can be synthesized from the reaction of a lactone, such as this compound, with an epoxide in the presence of a Lewis acid catalyst. This reaction transforms the initial lactone into a monomer suitable for ring-opening polymerization.
The general structure of the resulting polymer is a poly(ether-ester). The unique "spiro" nature of the monomer, where two rings are connected by a single common atom, is central to its utility in polymer chemistry. During polymerization, both rings can open, a process that leads to a significant and desirable characteristic: low volume shrinkage or even slight expansion. This property is highly sought after in applications where dimensional stability is critical, such as in precision castings, dental fillings, and electronic encapsulants.
The ester group in the original this compound molecule provides a handle for further functionalization. This allows for the introduction of various side groups into the resulting polymer, enabling the tailoring of its physical and chemical properties. For instance, the incorporation of phosphorus or silicon-containing moieties can enhance flame retardancy, a critical feature for materials used in electronics and construction. tesisenred.net
Synthesis and Characterization of Polymers with Spiro Orthoester Groups
The synthesis of polymers with spiro orthoester (SOE) groups derived from precursors like this compound is a well-established, yet continuously evolving, area of study. The foundational reaction involves the Lewis acid-catalyzed addition of an epoxide to the lactone.
Synthesis of Spiro Orthoester Monomers: The reaction of γ-butyrolactone derivatives with epoxides in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), yields the corresponding spiro orthoester. In the case of this compound, the carboxylate group can be either retained or modified prior to this reaction to introduce desired functionalities.
A general reaction scheme is as follows: this compound Derivative + Epoxide --(Lewis Acid)--> Functionalized Spiro Orthoester Monomer
Polymerization: The polymerization of these SOE monomers is typically initiated by cationic initiators. The process is a double ring-opening polymerization, where both the five-membered and the seven-membered rings of the spiro orthoester open to form a linear poly(ether-ester). This double ring-opening is the key to the low shrinkage or expansion characteristic of these polymers. tesisenred.net
Characterization: The resulting polymers are characterized using a variety of analytical techniques to determine their structure, molecular weight, and physical properties.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the polymer, including the successful ring-opening and the presence of ether and ester linkages. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the polymer, verifying the disappearance of the lactone and epoxide and the appearance of ether and ester bands. |
| Gel Permeation Chromatography (GPC) | Determines the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), providing insight into the polymer's thermal properties. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the polymer. |
| Dilatometry | Measures the volume change during polymerization to quantify the shrinkage or expansion. |
Development of Novel Polymeric Materials with Tailored Functionalities
A significant advantage of using this compound as a starting material is the potential to create polymers with functionalities tailored for specific applications. The ester group of the molecule is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups either before or after polymerization.
Examples of Tailored Functionalities:
Flame Retardancy: By incorporating phosphorus or silicon-containing groups into the spiro orthoester monomer, the resulting polymers exhibit enhanced flame retardant properties. tesisenred.net This is of particular interest for applications in electronics, where materials are required to meet stringent fire safety standards.
Biodegradability: The presence of ester linkages in the polymer backbone makes them susceptible to hydrolysis, which can lead to biodegradation. This is a highly desirable feature for materials intended for biomedical applications, such as temporary implants or drug delivery systems, as well as for environmentally friendly plastics.
Controlled Crosslinking: The introduction of reactive groups, such as vinyl or epoxy functionalities, into the side chains of the polymer allows for subsequent crosslinking reactions. This enables the formation of thermosetting materials with improved mechanical strength, thermal stability, and chemical resistance.
The development of these functional materials often involves a multi-step synthetic approach, starting with the modification of this compound, followed by polymerization and any subsequent crosslinking or modification steps.
Polymerization Mechanisms and Kinetic Studies Involving the Compound
The polymerization of spiro orthoesters derived from this compound typically proceeds via a cationic ring-opening polymerization (CROP) mechanism.
Mechanism:
Initiation: The polymerization is initiated by a cationic species, often generated from a Lewis acid or a strong protic acid. The initiator attacks one of the oxygen atoms in the spiro orthoester, leading to the formation of a cyclic oxonium ion.
Propagation: The strained oxonium ion undergoes ring-opening, where a nucleophilic attack from another monomer molecule propagates the polymer chain. This process involves the sequential opening of both rings of the spiro orthoester, resulting in the formation of the poly(ether-ester) backbone. The polymerization temperature can influence whether a single or double ring-opening occurs. At higher temperatures, the double ring-opening process is favored, leading to the formation of a poly(ether-ester). tesisenred.net
Termination: The polymerization can be terminated by the reaction of the growing chain end with a nucleophile, such as water or an alcohol, or through chain transfer reactions.
Kinetic Studies: Kinetic studies of these polymerization reactions are crucial for understanding the reaction rates, the influence of various parameters (such as temperature, catalyst concentration, and monomer structure), and for controlling the molecular weight and properties of the resulting polymer.
| Kinetic Parameter | Significance |
| Rate of Polymerization (Rp) | Determines the speed of the reaction and is influenced by factors such as temperature and catalyst concentration. |
| Activation Energy (Ea) | Provides information about the temperature sensitivity of the polymerization rate. |
| Monomer Reactivity Ratios | In copolymerization reactions, these ratios indicate the relative tendency of different monomers to add to the growing polymer chain, which determines the copolymer composition and microstructure. |
These studies often employ techniques like dilatometry to follow the volume change and thus the extent of polymerization over time, as well as spectroscopic methods (NMR, FTIR) to monitor the disappearance of monomer and the appearance of polymer.
Theoretical and Computational Investigations of Ethyl 5 Oxooxolane 2 Carboxylate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and energetic properties of ethyl 5-oxooxolane-2-carboxylate. These calculations offer a detailed understanding of the molecule's reactivity, stability, and spectroscopic characteristics.
Commonly used methods for such investigations include the B3LYP functional with a 6-31G(d) basis set, which provides a good balance between computational cost and accuracy for organic molecules. These calculations can predict a range of electronic properties. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.
Table 1: Calculated Electronic Properties of this compound (Illustrative) Disclaimer: The following data are representative values based on typical DFT calculations for similar γ-butyrolactones and are for illustrative purposes.
| Property | Value | Significance |
| HOMO Energy | -7.2 eV | Indicates electron-donating capacity |
| LUMO Energy | -0.5 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 6.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
| Mulliken Charge on C5 (carbonyl) | +0.6 e | Highlights the electrophilic nature of the carbonyl carbon |
| Mulliken Charge on O (carbonyl) | -0.5 e | Highlights the nucleophilic nature of the carbonyl oxygen |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of this compound. These simulations model the movement of atoms over time, providing insights into the flexibility of the molecule and the relative stability of its different conformations.
The five-membered ring of the γ-butyrolactone core is not planar and can adopt several puckered conformations, often described as "envelope" or "twist" forms. The orientation of the ethyl carboxylate substituent at the C2 position can be either axial or equatorial. MD simulations, often in conjunction with quantum chemical calculations, can determine the relative energies of these conformers and the energy barriers for their interconversion.
The choice of solvent in MD simulations is crucial, as intermolecular interactions can significantly influence conformational preferences. For example, in a polar solvent, conformations with a larger dipole moment may be stabilized.
Table 2: Relative Energies of Possible Conformers of this compound (Illustrative) Disclaimer: The following data are representative values and are for illustrative purposes.
| Conformer | Substituent Orientation | Relative Energy (kcal/mol) |
| Envelope 1 | Equatorial | 0.0 (most stable) |
| Envelope 2 | Axial | 1.5 |
| Twist 1 | Equatorial | 0.8 |
| Twist 2 | Axial | 2.3 |
Prediction of Spectroscopic Signatures and Reaction Pathways
Computational methods are extensively used to predict spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, for this compound. These predictions are invaluable for interpreting experimental data and confirming the structure of the molecule. For instance, Gauge-Including Atomic Orbital (GIAO) calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. By comparing these calculated shifts with experimental spectra, a detailed assignment of the signals can be achieved.
DFT calculations can also predict vibrational frequencies, which correspond to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the characteristic C=O stretching frequencies of the lactone and ester groups.
In addition to spectroscopy, computational chemistry is instrumental in mapping out potential reaction pathways. For reactions such as the ring-opening polymerization of lactones, DFT can be used to model the transition states and intermediates. nih.govmdpi.com This allows for the calculation of activation energies and reaction enthalpies, providing a deeper understanding of the reaction mechanism and helping to predict the feasibility of a proposed reaction. nih.govmdpi.com
Table 3: Predicted vs. Experimental 13C NMR Chemical Shifts for a Related γ-Butyrolactone (Illustrative)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O (lactone) | 175.2 | 174.8 |
| C=O (ester) | 171.5 | 171.1 |
| CH (C2) | 45.3 | 45.0 |
| CH2 (C3) | 28.9 | 28.5 |
| CH2 (C4) | 30.1 | 29.8 |
| OCH2 (ethyl) | 61.8 | 61.5 |
| CH3 (ethyl) | 14.5 | 14.2 |
Computational Design of New Reactions and Derivatization Strategies
Computational modeling plays a crucial role in the rational design of new reactions and derivatization strategies for this compound. By simulating potential reactions before they are attempted in the laboratory, researchers can save time and resources.
For example, DFT calculations can be used to screen potential catalysts for the ring-opening polymerization of this compound, predicting which catalysts will have the lowest activation energies and highest selectivities. nih.gov Similarly, computational methods can be used to explore the reactivity of the molecule towards various nucleophiles and electrophiles, guiding the synthesis of new derivatives with desired properties. This in silico approach allows for the systematic exploration of a wide range of reactants and conditions.
Table 4: Potential Derivatization Reactions and Relevant Computational Methods
| Reaction Type | Potential Reagents | Computational Method for Study |
| Ring-Opening | Amines, Alcohols | DFT (Transition State Search) |
| α-Functionalization | Aldehydes (Aldol reaction) | DFT (Reaction Pathway Modeling) |
| Reduction of Lactone | Hydride reagents | DFT (Selectivity Prediction) |
| Ester Hydrolysis/Transesterification | Acids, Bases, Alcohols | DFT with Solvation Model |
Chiral Recognition and Stereoselective Process Modeling
This compound possesses a chiral center at the C2 position, making the study of its stereoisomers and their interactions a significant area of research. Computational modeling is a powerful tool for understanding and predicting chiral recognition and the outcomes of stereoselective reactions.
Molecular docking and MD simulations can be used to model the interaction of the R- and S-enantiomers of this compound with a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase in chromatography. By calculating the binding energies of the diastereomeric complexes, it is possible to predict which enantiomer will bind more strongly, providing a basis for the development of enantioseparation methods.
For stereoselective reactions, computational methods can be used to model the transition states leading to the different stereoisomeric products. By comparing the energies of these transition states, the stereochemical outcome of the reaction can be predicted. This is particularly valuable in the design of asymmetric syntheses.
Table 5: Key Interactions in Chiral Recognition of γ-Butyrolactones
| Interaction Type | Description | Significance in Chiral Recognition |
| Hydrogen Bonding | Interaction between H-bond donors and acceptors | Directional nature contributes to specific binding geometries |
| π-π Stacking | Interaction between aromatic rings | Can provide significant stabilization in certain complexes |
| Steric Repulsion | Repulsive forces between bulky groups | Can prevent one enantiomer from binding as effectively as the other |
| Dipole-Dipole Interactions | Electrostatic interactions between polar groups | Can influence the orientation of the guest within the host |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-oxooxolane-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via esterification of 5-oxooxolane-2-carboxylic acid with ethanol under acidic catalysis. Key parameters include:
- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid are common, with the latter reducing side reactions .
- Temperature control : Reactions often proceed at reflux (70–80°C) to balance reaction rate and thermal stability.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is used to isolate the product. Purity is verified via HPLC (≥95%) or NMR analysis .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- NMR : H and C NMR confirm the ester group (δ ~4.2 ppm for CHCH, δ ~170 ppm for carbonyl). Discrepancies in peak splitting (e.g., due to tautomerism) are resolved using 2D NMR (COSY, HSQC) .
- IR : The carbonyl stretch (~1740 cm) and lactone ring (C-O-C, ~1250 cm) are diagnostic. Overlapping signals are deconvoluted via computational IR simulations (e.g., Gaussian) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (CHO, theoretical 170.0579 g/mol) and fragments (e.g., loss of ethoxy group, m/z 127) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Document incidents per institutional safety guidelines .
Advanced Research Questions
Q. How can computational modeling optimize the reactivity of this compound in ring-opening reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., nucleophilic attack at the lactone carbonyl). B3LYP/6-31G(d) basis sets predict activation energies and regioselectivity .
- Solvent Effects : COSMO-RS simulations evaluate solvent polarity’s impact on reaction kinetics (e.g., THF vs. DMF).
- Validation : Compare computed vs. experimental C NMR shifts (RMSD < 2 ppm) to confirm accuracy .
Q. What strategies address contradictions in crystallographic data for this compound derivatives?
- Methodological Answer :
- Refinement Software : SHELXL refines crystal structures using high-resolution data (≤0.8 Å). Adjust thermal parameters (U) and occupancy factors to resolve disorder .
- Twinned Data : For overlapping reflections, use TWINABS to deconvolute datasets. Validate with R < 0.05 .
- CIF Validation : Check for PLATON alerts (e.g., missed symmetry) and revise hydrogen bonding networks .
Q. How do solvent and temperature affect the compound’s stability during long-term storage?
- Methodological Answer :
- Accelerated Stability Studies : Store samples in DO, CDCl, and DMSO-d at 4°C, 25°C, and 40°C. Monitor degradation via H NMR every 7 days (e.g., ester hydrolysis signals at δ ~1.2 ppm) .
- Kinetic Modeling : Fit data to Arrhenius equation to predict shelf life (t ≥ 6 months at 4°C).
- Light Sensitivity : Use amber vials and argon atmosphere to prevent photodegradation .
Data Analysis and Reproducibility
Q. What statistical methods ensure robust analysis of catalytic activity data involving this compound?
- Methodological Answer :
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.
- Error Bars : Report standard deviation (n ≥ 3) for yield and enantiomeric excess (ee).
- Multivariate Analysis : PCA or PLS-DA correlates reaction variables (e.g., catalyst loading, solvent) with outcomes .
Q. How can researchers ensure reproducibility in scaled-up syntheses of this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression in real time.
- DoE Optimization : Design of Experiments (e.g., Box-Behnken) identifies critical parameters (e.g., stirring rate, cooling rate) for consistent yields .
- Batch Records : Document deviations (e.g., temperature spikes >2°C) and their resolutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
